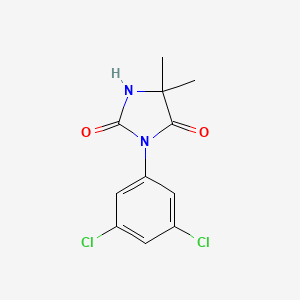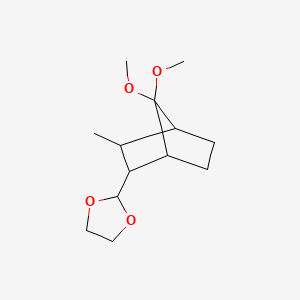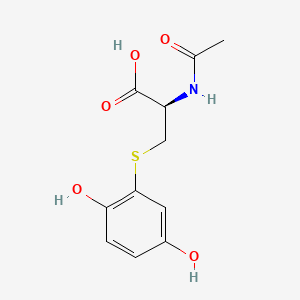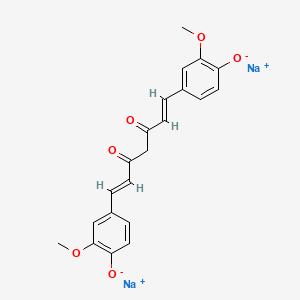
Tin-bromine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromostannane can be synthesized through several methods. One common approach involves the reaction of stannane (SnH₄) with bromine (Br₂) under controlled conditions. This reaction typically requires a solvent such as carbon disulfide (CS₂) and is carried out at elevated temperatures to facilitate the formation of bromostannane.
Another method involves the reaction of stannanols with magnesium dibromide (MgBr₂). In this process, the hydroxyl group of the stannanol is exchanged for a bromine atom, resulting in the formation of bromostannane .
Industrial Production Methods
Industrial production of bromostannane often involves large-scale reactions using stannane and bromine. The reaction is conducted in specialized reactors designed to handle the reactive nature of the chemicals involved. The process is optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bromostannane undergoes various chemical reactions, including:
Oxidation: Bromostannane can be oxidized to form tin oxides and other tin-containing compounds.
Reduction: It can be reduced to form stannane and other lower oxidation state tin compounds.
Substitution: Bromostannane can participate in substitution reactions where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: Tin oxides (SnO₂) and other tin compounds.
Reduction: Stannane (SnH₄) and related compounds.
Substitution: Various organotin compounds depending on the substituent introduced.
Scientific Research Applications
Bromostannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Bromostannane derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of bromostannane compounds in drug development and delivery systems.
Industry: Bromostannane is used in the production of polymers, coatings, and other materials where tin compounds are required.
Mechanism of Action
The mechanism by which bromostannane exerts its effects involves its ability to form stable bonds with various organic and inorganic molecules. The tin atom in bromostannane can coordinate with different ligands, facilitating a range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Chlorostannane (SnH₃Cl): Similar to bromostannane but with a chlorine atom instead of bromine.
Iodostannane (SnH₃I): Contains an iodine atom in place of bromine.
Fluorostannane (SnH₃F): Features a fluorine atom instead of bromine.
Uniqueness of Bromostannane
Bromostannane is unique due to its specific reactivity and stability compared to other halogenated stannanes. The bromine atom provides a balance between reactivity and stability, making bromostannane a versatile compound for various chemical reactions and applications.
Properties
Molecular Formula |
BrSn |
|---|---|
Molecular Weight |
198.61 g/mol |
IUPAC Name |
bromotin |
InChI |
InChI=1S/BrH.Sn/h1H;/q;+1/p-1 |
InChI Key |
BTHOBAVISFLLOH-UHFFFAOYSA-M |
Canonical SMILES |
Br[Sn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


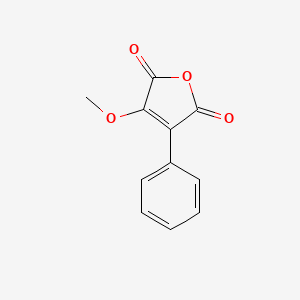


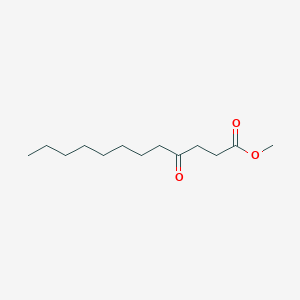
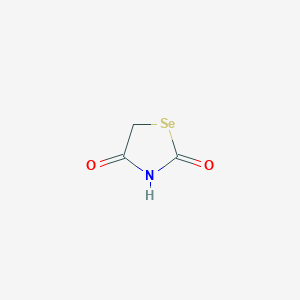
![Acetic acid;2,6-dichloro-4-[2-(3,5-dichloro-4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14679256.png)
